N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide
Description
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide is a synthetic organic compound characterized by its unique chemical structure
Properties
IUPAC Name |
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2F2N3O4/c14-7-3-6(1-2-9(7)24-12(16)17)18-10(21)5-20-4-8(15)11(22)19-13(20)23/h1-4,12H,5H2,(H,18,21)(H,19,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJOUPBPCAHTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN2C=C(C(=O)NC2=O)Cl)Cl)OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route may involve the following steps:
Preparation of the phenyl intermediate:
Formation of the pyrimidinyl intermediate:
Coupling reaction: The final step involves coupling the phenyl and pyrimidinyl intermediates under specific reaction conditions to form the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide can undergo various chemical reactions, including:
Substitution reactions: The chloro groups in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous solutions, leading to the breakdown of the amide bond.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide has several scientific research applications:
Medicinal chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound in drug discovery.
Pharmaceuticals: It may be used in the development of new pharmaceutical agents with specific biological activities.
Industrial chemistry: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Biological research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
N-[3-chloro-4-(difluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide can be compared with similar compounds such as:
N-[3-chloro-4-(trifluoromethoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which may affect its chemical properties and biological activity.
N-[3-chloro-4-(methoxy)phenyl]-2-(5-chloro-2,4-dioxopyrimidin-1-yl)acetamide: The presence of a methoxy group instead of a difluoromethoxy group can lead to differences in reactivity and interaction with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
